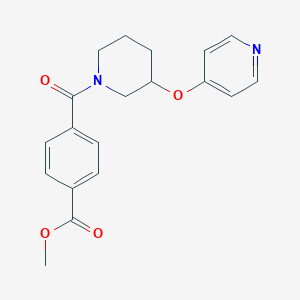
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide is an organic compound characterized by its distinct molecular structure, integrating isoquinoline and thiophene motifs. It boasts a complex framework that suggests significant potential in various scientific domains due to its multifaceted chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the formation of the dihydroisoquinoline core, usually through a Pictet-Spengler reaction involving an aryl amine and an aldehyde.
Formation of Intermediate: : The thiophene moiety is introduced via a Stille or Suzuki coupling reaction, ensuring the regioselective attachment of the thiophene ring to the dihydroisoquinoline core.
Final Coupling: : The synthesis concludes with an amidation reaction, attaching the 4-methyl-3-nitrobenzamide group to the intermediate product, often facilitated by carbodiimide reagents such as EDC or DCC under mild conditions.
Industrial Production Methods
The industrial scale-up of this compound requires optimizing each step for yield and purity, employing high-performance liquid chromatography for purification and spectroscopic methods for characterization.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiophene and isoquinoline moieties using reagents like m-chloroperbenzoic acid.
Reduction: : Reduction reactions, typically involving catalytic hydrogenation or lithium aluminum hydride, target the nitro group, converting it into an amine.
Substitution: : Electrophilic substitution reactions can modify the thiophene ring, using reagents like bromine or chlorosulfonic acid.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid in dichloromethane at 0°C.
Reduction: : Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.
Substitution: : Bromine in acetic acid or chlorosulfonic acid in chloroform.
Major Products
Oxidation: : Thiophene-2-carboxaldehyde derivatives.
Reduction: : Amino-substituted derivatives.
Substitution: : Halogenated and sulfonated thiophene derivatives.
科学的研究の応用
Chemistry
This compound serves as a precursor in the synthesis of heterocyclic compounds, showcasing its versatility in constructing complex molecular architectures.
Biology
The compound's unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine
Potential therapeutic applications include acting as a scaffold for drug development in areas such as neurodegenerative diseases, due to its isoquinoline core, which is known for neuroprotective properties.
Industry
In industrial applications, it may be utilized as a starting material for the synthesis of advanced organic materials, including conductive polymers and organic semiconductors.
作用機序
The compound's effects stem from its ability to interact with specific molecular targets:
Enzyme Inhibition: : It can inhibit enzymes involved in metabolic pathways by mimicking natural substrates.
Receptor Binding: : Its structural motifs allow it to bind to neurotransmitter receptors, potentially modulating signaling pathways.
類似化合物との比較
Compared to other compounds with isoquinoline or thiophene cores, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide stands out due to its unique combination of both, which imparts distinct electronic and steric properties.
Similar Compounds
Isoquinoline Derivatives: : Such as 2-(phenylthio)isoquinoline, which lacks the nitrobenzamide moiety.
Thiophene Derivatives: : For instance, 2-(thiophen-2-yl)ethylamine, which does not feature the isoquinoline core.
Other Hybrid Molecules: : Like N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide, which might differ in saturation or substitution patterns.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-16-8-9-18(13-20(16)26(28)29)23(27)24-14-21(22-7-4-12-30-22)25-11-10-17-5-2-3-6-19(17)15-25/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYLHIUJXOOFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)



![3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2459333.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2459335.png)



![Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459343.png)
![2-(butan-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459348.png)


